Taxamairin A
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Overview
Description
Taxamairin A is a non-taxane isolate of Taxus yunnanensis . It has a chemical formula of C21H22O4 and a molar mass of 338.39698 .
Molecular Structure Analysis
The molecular structure of this compound includes a 6-Hydroxy-7-methoxy-1,1-dimethyl-8-(propan-2-yl)-1H-dibenzoa,dannulene-2,10-dione . The molecular formula is C21H22O4 .Scientific Research Applications
Isolation and Structural Studies
Isolation from Taxus Species : Taxamairin A has been isolated from various species of the genus Taxus, such as Taxus mairei and Taxus cuspidata. These studies have focused on identifying and isolating the compound from natural sources (Zhang et al., 2007), (Bai et al., 2004).
Structural Elucidation : The structure of this compound has been determined through various spectroscopic methods, including high-resolution NMR and X-ray diffraction. These studies have helped in understanding its chemical structure and properties (Liang et al., 1988).
Synthetic Studies
- Synthetic Routes : There have been attempts to synthesize this compound and related compounds through various chemical routes. These synthetic studies are crucial for understanding the compound's chemical behavior and potential applications (Xue, 1995).
Biological Activities and Applications
Anticancer Potential : this compound, like other taxoids, has shown promise in cancer research. Studies on its analogs and derivatives are part of ongoing research to find effective anticancer agents (Hao et al., 2015).
Cell Culture Studies : Research on this compound also involves the use of cell cultures of Taxus species to study the biosynthesis and production of taxoids. These studies aim to enhance the understanding of taxane biosynthesis and explore the potential for large-scale production (Cusido et al., 2014).
Exploring Non-Taxane Compounds : this compound is also part of research focused on non-taxane compounds from Taxus species, exploring a broader range of chemical diversity for potential pharmaceutical applications (Li et al., 2002).
Mechanism of Action
Future Directions
Properties
CAS No. |
110300-76-0 |
---|---|
Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
15-hydroxy-14-methoxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),2,4,8,11,13-hexaene-6,10-dione |
InChI |
InChI=1S/C21H22O4/c1-11(2)13-9-14-15(19(24)20(13)25-5)8-12-6-7-18(23)21(3,4)16(12)10-17(14)22/h6-11,24H,1-5H3 |
InChI Key |
LKWPNJGNAHHUDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)O)OC |
Canonical SMILES |
CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)O)OC |
110300-76-0 | |
Synonyms |
taxamairin A taxamairin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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